An In-Depth Technical Guide to the Basic Properties of 6-Fluoro-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Basic Properties of 6-Fluoro-1H-indazole-3-carboxylic acid
Abstract
6-Fluoro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary drug discovery, valued for the unique combination of a privileged indazole scaffold, an acidic carboxylic acid handle, and a modulating fluorine substituent. This guide provides an in-depth analysis of its core physicochemical and electronic properties, focusing on the interplay between its functional groups which dictates its reactivity and utility. We will explore its amphoteric nature, the influence of fluorine's electronic effects, and its reactivity profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile molecule.
Introduction: The Strategic Importance of a Fluorinated Indazole
The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors and other targeted therapeutics.[1] 6-Fluoro-1H-indazole-3-carboxylic acid emerges as a particularly strategic starting material for several key reasons.[2] Its structure consists of three critical components:
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The 1H-Indazole Core: A bicyclic aromatic heterocycle that provides a rigid, three-dimensional framework capable of engaging in various non-covalent interactions with biological targets. The 1H-tautomer is the most energetically stable form.[3]
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The 3-Carboxylic Acid Group: This functional group serves as a versatile synthetic handle for elaboration into amides, esters, and other functionalities, enabling the exploration of chemical space. It also significantly influences the molecule's solubility and acidity.[2]
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The 6-Fluoro Substituent: The fluorine atom is not a mere placeholder. As the most electronegative element, it profoundly modulates the electronic properties of the entire molecule through a strong inductive effect.[4] This can enhance binding affinity, improve metabolic stability, and fine-tune pKa, making it a critical tool for property optimization in drug design.[5]
This guide will dissect these features to provide a comprehensive understanding of the molecule's fundamental—or "basic"—properties.
Core Physicochemical Properties
A precise understanding of a molecule's physical characteristics is the foundation of all subsequent experimental design. The key properties of 6-fluoro-1H-indazole-3-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FN₂O₂ | [2][6][7] |
| Molecular Weight | 180.14 g/mol | [2][6][7] |
| Appearance | White to light beige or light yellow crystalline powder | [2][8] |
| Melting Point | ~290 °C (with decomposition) | [2] |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., alcohols, ethers) | [8] |
| Predicted pKa | 2.86 ± 0.10 | [8] |
| Purity (Commercial) | ≥ 98% (by HPLC) | [2] |
The Amphoteric Character: A Duality of Acidity and Basicity
The term "basic properties" can refer to both fundamental characteristics and, in a chemical context, the ability to act as a Brønsted-Lowry base (a proton acceptor). 6-Fluoro-1H-indazole-3-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups, and its behavior is dictated by the pH of its environment.
The Acidic Nature: The Carboxylic Acid
The most prominent acidic center is the carboxylic acid group. The predicted pKa of approximately 2.86 is driven by the deprotonation of this group to form a stable carboxylate anion.[8] The presence of the electron-withdrawing fluorine atom at the 6-position enhances this acidity compared to the non-fluorinated parent compound, indazole-3-carboxylic acid (predicted pKa ~3.03).[9] The fluorine atom exerts a powerful negative inductive effect (σ-withdrawal), pulling electron density through the sigma bonds of the aromatic system.[10] This delocalizes the negative charge of the resulting carboxylate, stabilizing the conjugate base and thus lowering the pKa (making the acid stronger).
The Basic Nature: The Pyrazole Nitrogens
The indazole core itself is weakly basic.[3] The lone pair of electrons on the N2 nitrogen atom of the pyrazole ring is available for protonation. Unsubstituted indazole has a pKa of 1.04 for the equilibrium between the protonated indazolium cation and the neutral molecule.[11] However, the strong electron-withdrawing effects of both the fluorine and the carboxylic acid groups significantly reduce the electron density on the indazole ring, making the nitrogen atoms much less basic. Protonation will only occur under strongly acidic conditions.
The diagram below illustrates the key acid-base equilibria for the molecule.
Caption: Acid-base equilibria of 6-fluoro-1H-indazole-3-carboxylic acid.
Synthesis and Reactivity Profile
Synthetic Access
While multiple synthetic routes to the indazole scaffold exist, a common and effective method for producing 3-substituted indazoles involves the nitrosation of corresponding indole precursors.[1][12] This transformation proceeds under mild acidic conditions and is tolerant of a variety of functional groups.
The general workflow for this synthesis is outlined below.
Caption: Generalized workflow for the synthesis of 6-fluoro-1H-indazole-3-carboxylic acid.
Chemical Reactivity
The reactivity is dominated by the carboxylic acid group, making it an ideal intermediate for library synthesis.
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Amidation/Esterification: The carboxylic acid readily participates in coupling reactions with amines or alcohols using standard reagents (e.g., HATU, EDC/HOBt, SOCl₂) to form amides and esters, respectively. This is the primary method for incorporating this scaffold into larger molecules.
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N-H Functionalization: The proton on the N1 nitrogen is acidic (pKa ~13.86 for unsubstituted indazole) and can be removed by a suitable base, allowing for N-alkylation or N-acylation reactions.[3][11] This provides another site for structural diversification.
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Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution (e.g., nitration, halogenation). However, the ring is considered electron-deficient due to the pyrazole moiety and is further deactivated by the fluorine and carboxylic acid groups. Reactions typically require harsh conditions.
Experimental Protocols and Characterization
To ensure scientific integrity, all experimental work must be self-validating. Below are representative protocols for handling and derivatizing this compound.
Protocol: Potentiometric Titration for pKa Determination (Conceptual)
This protocol describes a standard method for experimentally verifying the pKa, providing a self-validating system through rigorous calibration and control.
Causality: Potentiometric titration is chosen for its precision. By monitoring pH changes upon addition of a titrant of known concentration, an inflection point is generated that directly corresponds to the pKa. A co-solvent system is necessary due to the compound's poor aqueous solubility.
Methodology:
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Preparation: Accurately weigh ~20 mg of 6-fluoro-1H-indazole-3-carboxylic acid and dissolve it in a 40:60 (v/v) mixture of methanol and deionized water.
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Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 2.00, 4.01, 7.00) that bracket the expected pKa.
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Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.02 mL) while recording the pH after each addition.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the first derivative plot (ΔpH/ΔV vs. V).
Protocol: Standard Amide Coupling with Benzylamine
This protocol demonstrates the compound's primary utility as a synthetic building block. Each reagent has a specific, critical function.
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.
Caption: Step-by-step workflow for a typical amide coupling reaction.
Methodology:
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Setup: To a solution of 6-fluoro-1H-indazole-3-carboxylic acid (180 mg, 1.0 mmol) in anhydrous DMF (10 mL), add benzylamine (118 mg, 1.1 mmol).
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Activation: Add HATU (456 mg, 1.2 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (323 mg, 2.5 mmol).
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Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired amide.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Conclusion
6-Fluoro-1H-indazole-3-carboxylic acid is a deceptively simple molecule whose properties are a masterclass in the effects of functional group interplay. It is a crystalline, amphoteric solid whose chemical behavior is governed by an acidic carboxylic acid (pKa ~2.86) and a weakly basic indazole core. The key 6-fluoro substituent provides a powerful tool for electronic modulation, enhancing the acidity of the molecule and offering potential benefits for biological activity and metabolic stability. Its robust reactivity, primarily through its carboxylic acid handle, cements its status as a high-value, versatile building block for the synthesis of complex and biologically active molecules in oncology, neurology, and beyond.[2]
References
-
6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID - ChemBK. ChemBK. [Link]
-
Indazole - Wikipedia. Wikipedia. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. ResearchGate. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information (NCBI). [Link]
-
SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. [Link]
-
Importance of Fluorine in Benzazole Compounds. MDPI. [Link]
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 129295-30-3 CAS MSDS (6-FLUORO-1H-INDAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indazole - Wikipedia [en.wikipedia.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
